3-Chloro-5-methoxyphenol
Overview
Description
3-Chloro-5-methoxyphenol is a chemical compound with the molecular formula C7H7ClO2 . It has an average mass of 158.582 Da and a monoisotopic mass of 158.013458 Da . It is an off-white crystalline powder .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenol group with a chlorine atom and a methoxy group attached to it . The atomic orbital HOMO and LUMO compositions for this compound have been studied .Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 265.3±20.0 °C at 760 mmHg, and a flash point of 114.2±21.8 °C . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 1 freely rotating bond . Its ACD/LogP is 2.66 .Scientific Research Applications
1. Vibrational Analysis and Molecular Study
The vibrational characteristics of 3-Chloro-5-methoxyphenol (CMOP) have been examined using IR and Raman spectral data, complemented by density functional theory calculations. This includes an analysis of molecular orbitals, charge distribution, and molecular electrostatic potential surfaces. The research also involved natural bond orbital analysis for insight into charge delocalization and hyperconjugative interactions in the molecule (International Journal of Recent Technology and Engineering, 2020).
2. Chemical Transformation Studies
Studies have shown that this compound can undergo various chemical transformations. For example, in the presence of specific conditions, it can form various derivatives. This has implications for understanding its reactivity and potential applications in synthesis and other chemical processes (Food chemistry, 2015).
3. Thermodynamic Properties and Molecular Interactions
The thermodynamic properties of methoxyphenols, including compounds related to this compound, have been extensively studied. This includes analyzing vapor pressure, vaporization, and sublimation enthalpies, which are crucial for understanding the compound's behavior in various environments. Such studies are pivotal for applications in material science and environmental chemistry (The journal of physical chemistry. B, 2010).
4. Catalysis and Asymmetric Transformations
This compound derivatives have been used in palladium-catalyzed asymmetric transformations, indicating its role in facilitating specific chemical reactions. This has significant implications in the field of catalysis and synthesis, especially in creating optically active compounds (Tetrahedron Letters, 2004).
5. Photochemical Studies
The compound has been involved in studies related to photochemical reactions. For instance, its irradiation in the presence of specific agents has been shown to yield various products, highlighting its potential role in photochemistry and the study of light-induced chemical transformations (Bulletin of the Chemical Society of Japan, 1991).
6. Solubility and Activity Coefficient Analysis
Research on the solubility and activity coefficients of related chloro-methoxyphenols in water over a range of temperatures provides valuable data for understanding the behavior of these compounds in aqueous environments. This information is crucial for applications in environmental chemistry and pharmaceutical sciences (Journal of Chemical & Engineering Data, 2000).
Safety and Hazards
3-Chloro-5-methoxyphenol may cause eye and skin irritation, and may cause respiratory and digestive tract irritation . It is recommended to avoid breathing dust, wash skin thoroughly after handling, and not to eat, drink or smoke when using this product . In case of contact with eyes, it is advised to rinse cautiously with water for several minutes .
Future Directions
M-Aryloxy phenols, a group that includes 3-Chloro-5-methoxyphenol, have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants . They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance . Future research may focus on developing innovative synthetic methods for the preparation of complex m-aryloxy phenols with functional groups that impart specific properties of these compounds .
properties
IUPAC Name |
3-chloro-5-methoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2/c1-10-7-3-5(8)2-6(9)4-7/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZVYZZFCAMPFOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60215577 | |
Record name | 3-Chloro-5-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60215577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white crystalline powder; [Acros Organics MSDS] | |
Record name | 3-Chloro-5-methoxyphenol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19776 | |
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CAS RN |
65262-96-6 | |
Record name | 3-Chloro-5-methoxyphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65262-96-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-5-methoxyphenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065262966 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Chloro-5-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60215577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-5-methoxyphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.674 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What spectroscopic techniques were employed to characterize 3-Chloro-5-methoxyphenol?
A1: Researchers utilized both Infrared (IR) and Raman spectroscopy to analyze the vibrational modes of CMOP []. This data was then compared to theoretically calculated frequencies derived from Density Functional Theory (DFT) calculations. This comparison helps validate the accuracy of computational methods in predicting the vibrational behavior of the molecule.
Q2: Beyond spectroscopic analysis, what other computational studies were performed on this compound?
A2: The research delved into various computational aspects of CMOP. This included:
- Natural Bond Orbital (NBO) Analysis: This method investigates the delocalization of electrons within the molecule, offering insights into its stability and potential for hyperconjugative interactions [].
Q3: How is this compound utilized in organic synthesis?
A3: The provided research highlights the use of CMOP as a building block in the synthesis of N-ethyl-3-(3-chloro-5-methoxy-phenoxy)-benzamide []. This compound, synthesized via a copper-catalyzed reaction with N-ethyl-3-bromobenzamide, belongs to a class of benzamide derivatives known for their herbicidal properties.
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